Naringenin chalcone
Overview
Description
Naringenin chalcone, also known as chalconaringenin or isosalipurpol, is a common chalconoid. It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase, a key enzyme in the phenylpropanoid pathway. This compound can spontaneously cyclize to naringenin, a flavanone. This compound is widely distributed in citrus fruits and is known for its antiviral properties .
Mechanism of Action
Target of Action
Naringenin chalcone primarily targets the biosynthesis of flavonoids in plants . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS) , a key enzyme in the phenylpropanoid pathway . This compound also exhibits various biological activities such as antioxidant, antitumor, antiviral, antibacterial, and anti-inflammatory properties .
Mode of Action
This compound interacts with its targets to initiate the biosynthesis of flavonoids. It forms the flavonol backbone through cyclization under the catalysis of chalcone isomerase (CHI) , resulting in the formation of naringenin . This compound can suppress cancer development in various body parts by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .
Biochemical Pathways
The biosynthesis of this compound involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) . These enzymes facilitate the conversion of L-tyrosine into naringenin, the common precursor for flavonoid natural products .
Pharmacokinetics
This compound shows low dissolution rate, cell absorption, and bioavailability . The pharmacokinetics of naringenin includes phase-I metabolism, where it is converted to naringenin, with subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to inhibit histamine release , suppress cytokine production , and exhibit antagonistic activities on all types of opioid receptors . Moreover, it has shown remarkable biologic properties, like anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic activities, or neuroprotective .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the cyclization of this compound to naringenin is more likely to occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles . Additionally, the formation of homodimers stabilized by π–π stacking that will interact with other dimers by H-bonding is proposed to occur in a hydrophobic environment .
Biochemical Analysis
Biochemical Properties
Naringenin Chalcone plays a significant role in biochemical reactions. It interacts with enzymes such as chalcone synthase (CHS) during its synthesis . The interaction involves the conversion of 4-coumaroyl-CoA and malonyl-CoA into this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One of these is the spontaneous cyclization to naringenin, a flavanone . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . It interacts with enzymes such as chalcone synthase (CHS) during its synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringenin chalcone is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase. This enzyme catalyzes the first committed reaction in the production of flavonoid compounds by combining p-coumaroyl-coenzyme A with three malonyl-CoA units to produce this compound, which is then cyclized to naringenin .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation. Improving the activity of chalcone synthase by protein engineering enhances naringenin production by microbial fermentation and can facilitate the production of valuable flavonoids .
Chemical Reactions Analysis
Types of Reactions: Naringenin chalcone undergoes various chemical reactions, including cyclization, isomerization, and dimerization. The cyclization reaction converts this compound to naringenin, catalyzed by chalcone isomerase .
Common Reagents and Conditions: The cyclization of this compound to naringenin requires the presence of chalcone isomerase. The isomerization and dimerization processes are influenced by the presence of H-bonded water networks, making the cyclization energetically suitable in an aqueous intracellular environment .
Major Products Formed: The major product formed from the cyclization of this compound is naringenin, a flavanone. Additionally, this compound can form homodimers stabilized by π–π stacking and interact with other dimers by H-bonding .
Scientific Research Applications
Naringenin chalcone has a wide range of scientific research applications due to its biological activities. It exhibits antiviral, anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular, and mutagenic properties . These properties make it a promising candidate for various clinical applications, including the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Naringenin chalcone is similar to other flavonoids such as naringenin, dihydrotricin, and tricin. These compounds are lignin monomers in papyrus and share similar biosynthetic pathways . this compound is unique due to its ability to form additional linkages through its conjugated double bond, expanding the range of flavonoids incorporated into natural lignins .
List of Similar Compounds:- Naringenin
- Dihydrotricin
- Tricin
This compound stands out due to its unique structural properties and wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chalconaringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25515-46-2, 73692-50-9, 5071-40-9 | |
Record name | Naringenin chalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naringenin chalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naringenin chalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naringenin chalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARINGENIN CHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chalconaringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
Record name | Chalconaringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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